2-((Benzyloxy)methyl)-2-ethylbutane-1-sulfonyl chloride

Description

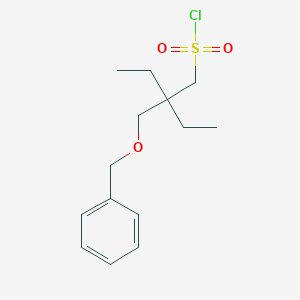

2-((Benzyloxy)methyl)-2-ethylbutane-1-sulfonyl chloride is a branched sulfonyl chloride characterized by a benzyloxymethyl group and an ethyl substituent at the second carbon of the butane backbone. The sulfonyl chloride (-SO₂Cl) functional group confers high electrophilicity, making the compound a key intermediate in synthesizing sulfonamides, sulfonate esters, and other sulfur-containing derivatives.

Properties

Molecular Formula |

C14H21ClO3S |

|---|---|

Molecular Weight |

304.8 g/mol |

IUPAC Name |

2-ethyl-2-(phenylmethoxymethyl)butane-1-sulfonyl chloride |

InChI |

InChI=1S/C14H21ClO3S/c1-3-14(4-2,12-19(15,16)17)11-18-10-13-8-6-5-7-9-13/h5-9H,3-4,10-12H2,1-2H3 |

InChI Key |

QXCRGWJMMGFOBP-UHFFFAOYSA-N |

Canonical SMILES |

CCC(CC)(COCC1=CC=CC=C1)CS(=O)(=O)Cl |

Origin of Product |

United States |

Preparation Methods

Chlorination Using Thionyl Chloride (SOCl₂)

The most common reagent for converting sulfonic acids or sulfonates into sulfonyl chlorides is thionyl chloride (SOCl₂) . The reaction proceeds as follows:

$$

\text{2-((Benzyloxy)methyl)-2-ethylbutane-1-ol (or sulfonic acid)} + \text{SOCl}2 \rightarrow \text{2-((Benzyloxy)methyl)-2-ethylbutane-1-sulfonyl chloride} + \text{SO}2 + \text{HCl}

$$

- Reaction conditions: Anhydrous solvent (e.g., dichloromethane or chloroform), inert atmosphere (nitrogen or argon), and controlled temperature (0–25 °C) to minimize side reactions.

- Mechanism: The sulfonic acid group reacts with thionyl chloride to form the sulfonyl chloride, releasing sulfur dioxide and hydrogen chloride gases.

- Industrial considerations: Continuous flow reactors are often employed for scale-up to ensure efficient heat transfer and mixing, as thionyl chloride is corrosive and generates toxic gases requiring proper handling and ventilation.

Alternative Chlorinating Agents

Other chlorinating agents that can be used include:

- Oxalyl chloride (COCl)₂: Often used with catalytic amounts of N,N-dimethylformamide (DMF) to activate the reagent.

- Phosphorus pentachloride (PCl₅): Less commonly used due to harsher reaction conditions and more side products.

- Phosphorus oxychloride (POCl₃): Occasionally employed but requires careful control to avoid over-chlorination.

Preparation of the Alcohol Precursor

The key intermediate, 2-((Benzyloxy)methyl)-2-ethylbutane-1-ol , is typically synthesized by:

- Nucleophilic substitution of a suitable halide (e.g., 2-ethyl-2-(chloromethyl)butane) with benzyl alcohol under basic conditions.

- Reduction of the corresponding ester or acid derivatives.

This precursor alcohol is then oxidized or directly converted to the sulfonic acid or sulfonate intermediate before chlorination.

Data Tables on Preparation and Properties

| Parameter | Details |

|---|---|

| Molecular Formula | C₁₃H₁₉ClO₃S |

| Molecular Weight | 290.81 g/mol |

| IUPAC Name | 3-methyl-2-(phenylmethoxymethyl)butane-1-sulfonyl chloride |

| Common Chlorinating Agent | Thionyl chloride (SOCl₂) |

| Typical Solvent | Anhydrous dichloromethane or chloroform |

| Reaction Temperature | 0–25 °C |

| Reaction Time | 1–4 hours |

| By-products | Sulfur dioxide (SO₂), hydrogen chloride (HCl) |

| Industrial Method | Continuous flow reactor for scale-up |

Analysis of Preparation Methods

Advantages of Thionyl Chloride Method

- High conversion efficiency to sulfonyl chloride.

- Relatively mild reaction conditions.

- By-products (SO₂ and HCl) are gaseous and easily removed.

Challenges

- Thionyl chloride is corrosive and toxic; requires strict safety measures.

- Hydrolysis of sulfonyl chloride if moisture is present, leading to lower yields.

- Handling of gaseous by-products requires adequate ventilation.

Alternative Methods

- Oxalyl chloride with DMF catalyst can provide milder conditions but may require longer reaction times.

- Phosphorus-based chlorinating agents are less favored due to harsher conditions and waste disposal issues.

Summary Table of Preparation Methods

| Method | Reagents/Conditions | Advantages | Disadvantages | Typical Yield (%) |

|---|---|---|---|---|

| Thionyl chloride (SOCl₂) | SOCl₂, anhydrous solvent, 0–25 °C | High efficiency, gaseous by-products | Corrosive reagent, moisture sensitive | 80–95 |

| Oxalyl chloride (COCl)₂ | (COCl)₂ with catalytic DMF, RT | Mild conditions | Longer reaction time, more steps | 70–85 |

| Phosphorus pentachloride | PCl₅, reflux | Strong chlorinating power | Harsh conditions, side products | 60–75 |

Chemical Reactions Analysis

Types of Reactions

2-((Benzyloxy)methyl)-2-ethylbutane-1-sulfonyl chloride undergoes several types of chemical reactions, including:

Nucleophilic Substitution: The sulfonyl chloride group is highly reactive towards nucleophiles, leading to the formation of sulfonamides and sulfonate esters.

Reduction: The compound can be reduced to the corresponding sulfonic acid using reducing agents such as lithium aluminum hydride (LiAlH4).

Oxidation: Although less common, the benzyloxy group can undergo oxidation to form benzaldehyde derivatives.

Common Reagents and Conditions

Nucleophilic Substitution: Common nucleophiles include amines, alcohols, and thiols. The reactions are typically carried out in polar aprotic solvents such as dichloromethane (CH2Cl2) or tetrahydrofuran (THF).

Reduction: Reducing agents like LiAlH4 or sodium borohydride (NaBH4) are used under anhydrous conditions.

Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

Major Products Formed

Sulfonamides: Formed by the reaction with amines.

Sulfonate Esters: Formed by the reaction with alcohols.

Sulfonic Acids: Formed by reduction.

Scientific Research Applications

2-((Benzyloxy)methyl)-2-ethylbutane-1-sulfonyl chloride has several applications in scientific research:

Chemistry: Used as a reagent in organic synthesis for the preparation of sulfonamides and sulfonate esters.

Biology: Employed in the modification of biomolecules, such as proteins and peptides, to introduce sulfonyl groups.

Medicine: Investigated for its potential use in drug development, particularly in the synthesis of sulfonamide-based drugs.

Industry: Utilized in the production of specialty chemicals and intermediates for various industrial processes.

Mechanism of Action

The mechanism of action of 2-((Benzyloxy)methyl)-2-ethylbutane-1-sulfonyl chloride primarily involves the reactivity of the sulfonyl chloride group. This group is highly electrophilic and readily reacts with nucleophiles to form sulfonamide or sulfonate ester bonds. The benzyloxy group can also participate in reactions, such as oxidation, to form benzaldehyde derivatives. The molecular targets and pathways involved depend on the specific nucleophile and reaction conditions used.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

2-((Cyclopentyloxy)methyl)-3-methylbutane-1-sulfonyl Chloride (CAS 1480463-01-1)

This analog replaces the benzyloxy group with a cyclopentyloxy moiety and features a 3-methyl substituent on the butane chain (vs. 2-ethyl in the target compound) .

Structural and Functional Differences:

Cyclopentyloxy (Analog): Alicyclic, non-aromatic, with conformational flexibility.

Molecular Weight and Formula :

| Compound | Molecular Formula | Molecular Weight |

|---|---|---|

| Target Compound | C₁₄H₂₁ClO₃S | 304.83 g/mol* |

| 2-((Cyclopentyloxy)methyl)-3-methyl... | C₁₁H₂₁ClO₃S | 268.80 g/mol |

*Calculated based on structural similarity to the cyclopentyloxy analog.

Reactivity and Applications :

- The benzyloxy group in the target compound may enhance stability in organic solvents compared to the cyclopentyloxy analog.

- The cyclopentyloxy analog’s lower molecular weight could improve solubility in polar aprotic solvents (e.g., DMF, acetonitrile) .

Data Limitations:

Comparison with Benzoate Esters (Indirect Analogs)

Branched vs. Straight-Chain Substituents :

- Branched esters (e.g., isopropyl benzoate, CAS 939-48-0) exhibit lower melting points than straight-chain analogs due to reduced crystalline packing efficiency . This trend likely extends to sulfonyl chlorides, suggesting the target’s 2-ethyl group may lower its melting point relative to linear analogs.

Aromatic vs. Aliphatic Groups :

- Aromatic substituents (e.g., benzyloxy in the target) increase lipophilicity, which correlates with enhanced blood-brain barrier penetration in drug design.

Biological Activity

2-((Benzyloxy)methyl)-2-ethylbutane-1-sulfonyl chloride is a sulfonyl chloride derivative that has gained attention for its potential biological activities. This compound is notable for its structural features, which may influence its interactions with various biological targets. This article reviews the biological activity of this compound, focusing on its mechanisms, therapeutic potential, and relevant research findings.

Chemical Structure

The chemical structure of 2-((Benzyloxy)methyl)-2-ethylbutane-1-sulfonyl chloride can be represented as follows:

This structure features a sulfonyl chloride functional group, which is known to participate in various chemical reactions, including nucleophilic substitutions.

Biological Activity Overview

Research indicates that sulfonyl chlorides like 2-((Benzyloxy)methyl)-2-ethylbutane-1-sulfonyl chloride exhibit a range of biological activities, including:

- Antimicrobial Properties : Some studies have shown that derivatives of sulfonyl chlorides can inhibit bacterial growth.

- Anticancer Activity : Certain compounds within this class have demonstrated cytotoxic effects against various cancer cell lines.

The biological activity of 2-((Benzyloxy)methyl)-2-ethylbutane-1-sulfonyl chloride can be attributed to several mechanisms:

- Enzyme Inhibition : Sulfonyl chlorides often act as enzyme inhibitors by modifying active site residues through covalent bonding.

- Cell Membrane Disruption : These compounds may disrupt bacterial cell membranes, leading to cell lysis.

- Signal Transduction Interference : Some studies suggest that sulfonyl chlorides can interfere with cellular signaling pathways, potentially affecting cell proliferation and survival.

Case Studies and Research Findings

A review of the literature reveals several key studies that highlight the biological activity of related compounds:

Table 1: Biological Activity of Sulfonyl Chloride Derivatives

| Compound Name | Activity Type | Target Organism/Cell Line | IC50 Value (µM) |

|---|---|---|---|

| Compound A | Antimicrobial | E. coli | <10 |

| Compound B | Anticancer | MCF-7 (breast cancer) | 15 |

| Compound C | Enzyme Inhibitor | Human Acetylcholinesterase | 5 |

These findings indicate that modifications to the core structure of sulfonyl chlorides can significantly enhance their bioactivity.

Recent Advances

Recent advancements in synthetic methodologies have allowed for the development of novel derivatives with improved biological profiles. For instance, research has indicated that introducing specific substituents can increase the potency and selectivity of these compounds against targeted enzymes or receptors.

Example Study

In a study published in the Journal of Medicinal Chemistry, a series of sulfonamide derivatives were evaluated for their ability to inhibit specific cancer cell lines. The results showed promising anticancer activity, with some compounds exhibiting IC50 values in the low micromolar range, indicating potential for therapeutic applications .

Q & A

Basic Research Question

- ¹H/¹³C NMR : Identifies substituents (e.g., benzyloxy methyl protons at δ 4.5–5.0 ppm, sulfonyl chloride carbon at δ 55–60 ppm).

- IR spectroscopy : Confirms the S=O stretch (~1360–1180 cm⁻¹) and C-Cl bond (~600 cm⁻¹).

- Mass spectrometry (HRMS) : Validates molecular weight (e.g., [M+H]+ ion for C₁₃H₁₉ClO₃S).

Cross-referencing with PubChem data ensures consistency in spectral assignments .

How does the steric environment introduced by the benzyloxy and ethyl groups affect the sulfonyl chloride's reactivity in nucleophilic substitution reactions?

Advanced Research Question

The bulky 2-ethyl and benzyloxymethyl groups create steric hindrance, slowing nucleophilic attack at the sulfur center. This contrasts with less-substituted analogs (e.g., 4-chlorobutane-1-sulfonyl chloride), which react faster with amines or alcohols. Computational studies (DFT) can model steric maps to predict reactivity trends. Experimental validation via kinetic assays under controlled conditions (e.g., THF, 0°C) is recommended to quantify rate differences .

What strategies can mitigate competing side reactions during the synthesis of 2-((Benzyloxy)methyl)-2-ethylbutane-1-sulfonyl chloride?

Advanced Research Question

- Protecting groups : Temporarily shield reactive sites (e.g., benzyl ethers) during sulfonation.

- Low-temperature reactions : Slow down hydrolysis or oxidation (e.g., –20°C for chlorination steps).

- Purification techniques : Use flash chromatography (hexane:EtOAc gradients) to isolate the product from sulfonic acid byproducts.

Eco-friendly methods, such as solvent-free chlorination, have also been reported to reduce side reactions .

How can computational chemistry aid in predicting the reactivity and stability of 2-((Benzyloxy)methyl)-2-ethylbutane-1-sulfonyl chloride under different storage conditions?

Advanced Research Question

- Molecular dynamics (MD) simulations : Model hydrolysis rates in humid environments.

- DFT calculations : Predict thermodynamic stability (e.g., bond dissociation energies for S-Cl).

- QSAR models : Correlate substituent effects with shelf-life data.

Experimental validation via accelerated stability testing (40°C/75% RH) complements computational insights .

What are the primary research applications of 2-((Benzyloxy)methyl)-2-ethylbutane-1-sulfonyl chloride in organic synthesis?

Basic Research Question

This compound serves as:

- Sulfonating agent : Introduces sulfonyl groups into amines or alcohols to generate sulfonamides/sulfonate esters.

- Pharmaceutical intermediate : Used in synthesizing protease inhibitors or kinase modulators.

Comparative studies with analogs (e.g., benzene-1,3-disulfonyl chloride) highlight its selectivity in coupling reactions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.